5-nitro-1H-pyrazole hydrochloride
Description
5-Nitro-1H-pyrazole hydrochloride is a nitro-substituted pyrazole derivative functionalized with a hydrochloride salt. It is commercially available with a purity of 95% (CAS RN: 1881328-74-0, MFCD29043362) . The parent compound, 5-nitro-1H-pyrazole (CAS RN: 26621-44-3), has a molecular formula of C₃H₃N₃O₂ (MW: 113.07) and a melting point of 173–175°C . The hydrochloride form enhances solubility in polar solvents, making it advantageous for synthetic applications, such as forming hydrazone derivatives or coordinating metal complexes .
Properties
IUPAC Name |
5-nitro-1H-pyrazole;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H3N3O2.ClH/c7-6(8)3-1-2-4-5-3;/h1-2H,(H,4,5);1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXTQIRPEYXLAMI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(NN=C1)[N+](=O)[O-].Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H4ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-nitro-1H-pyrazole hydrochloride typically involves the nitration of pyrazole. One common method is the nitration of pyrazole using nitric acid (HNO3) and sulfuric acid (H2SO4) as nitrating agents. The reaction is usually carried out under controlled temperature conditions to ensure the selective introduction of the nitro group.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale nitration reactors with precise temperature and pressure control to optimize yield and purity. The process may also include purification steps such as recrystallization to obtain the desired compound in high purity.
Chemical Reactions Analysis
Types of Reactions: 5-Nitro-1H-pyrazole hydrochloride undergoes various types of chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions:Oxidation: : Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: : Reduction reactions can be performed using reducing agents such as iron (Fe) and hydrochloric acid (HCl).
Substitution: : Substitution reactions often involve halogenation, where halogenating agents like chlorine (Cl2) or bromine (Br2) are used.
Oxidation: : The oxidation of this compound can lead to the formation of pyrazole-5-carboxylic acid.
Reduction: : Reduction typically results in the formation of 5-amino-1H-pyrazole hydrochloride.
Substitution: : Halogenation reactions can produce various halogenated derivatives of the compound.
Scientific Research Applications
5-Nitro-1H-pyrazole hydrochloride is widely used in scientific research due to its unique chemical properties. It is employed in the synthesis of pharmaceuticals, agrochemicals, and other organic compounds. In medicinal chemistry, it serves as a building block for the development of new drugs with potential therapeutic applications. Additionally, it is used in biological studies to investigate its biochemical and physiological effects.
Mechanism of Action
The mechanism by which 5-nitro-1H-pyrazole hydrochloride exerts its effects involves its interaction with molecular targets and pathways. The nitro group plays a crucial role in its reactivity, influencing its ability to participate in various biochemical processes. The compound may act as an inhibitor or activator of specific enzymes, affecting cellular functions and signaling pathways.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below summarizes key properties of 5-nitro-1H-pyrazole hydrochloride and its analogs:
Note: The CAS RN for 3-nitro-1H-pyrazole hydrochloride is listed identically to its 5-nitro isomer in , which may indicate a typographical error in the source.
Notes on Discrepancies and Limitations
- CAS RN Overlap : lists identical CAS numbers for 3-nitro- and 5-nitro-1H-pyrazole hydrochlorides, which is chemically implausible. This likely reflects an error in the source material.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
